molecular formula C13H13NO2 B11889734 1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one CAS No. 882041-44-3

1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one

Cat. No.: B11889734
CAS No.: 882041-44-3
M. Wt: 215.25 g/mol
InChI Key: XLPTVHMXHQSNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one typically involves multi-component reactions. One common method includes the condensation of substituted (indolin-2-ylidene)ketones with phenols or 1,3,3-substituted 2-methyleneindoles with corresponding o-hydroxyaldehydes . These reactions are often carried out under reflux conditions in the presence of catalysts to enhance yield and selectivity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: Nucleophilic substitution reactions can occur at the indoline ring, where halogenated derivatives can be synthesized using halogenating agents.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.

Scientific Research Applications

1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one involves its interaction with various molecular targets. The compound can undergo isomerization, switching between different structural forms under external stimuli such as light, temperature, and pH changes. This property is particularly useful in the development of smart materials and sensors .

Comparison with Similar Compounds

1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one can be compared with other spiro compounds such as:

The uniqueness of 1-Methyl-3’,6’-dihydrospiro[indoline-3,2’-pyran]-2-one lies in its specific structural configuration, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

882041-44-3

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1'-methylspiro[2,5-dihydropyran-6,3'-indole]-2'-one

InChI

InChI=1S/C13H13NO2/c1-14-11-7-3-2-6-10(11)13(12(14)15)8-4-5-9-16-13/h2-7H,8-9H2,1H3

InChI Key

XLPTVHMXHQSNRG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CC=CCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.